molecular formula C11H12ClN3O B1356548 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride CAS No. 1018827-50-3

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Cat. No. B1356548
M. Wt: 237.68 g/mol
InChI Key: CEJCKEVEIICYPV-UHFFFAOYSA-N
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Description

“4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound that contains a pyrazine ring. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” would depend on its specific structure. Pyrazine derivatives generally have a planar structure and are less basic than pyridine .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride derivatives and their biological evaluation. For example, Rajurkar and Pund (2014) synthesized compounds related to 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride with demonstrated antimicrobial and antifungal activities against organisms like E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae (Rajurkar & Pund, 2014).

Antidiabetic Applications

In the realm of antidiabetic research, Faidallah et al. (2016) explored derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride for their potential as hypoglycemic agents. They studied fluoropyrazolesulfonylurea and thiourea derivatives, finding significant antidiabetic activity in preliminary screenings (Faidallah et al., 2016).

Antimycobacterial Activity

Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides derivatives and observed in vitro activity against Mycobacterium tuberculosis. They highlighted the low cytotoxicity and moderate activity against other bacterial strains, suggesting a potential role in treating tuberculosis (Janďourek et al., 2017).

Potential in Cancer Treatment

Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on A549 lung cancer cells. They suggested that these compounds could act by modulating autophagy in cancer cells (Zhang et al., 2008).

Antiviral Activity

Research by Hashem et al. (2007) showed that certain derivatives of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride demonstrated promising antiviral activities against viruses like HAV and HSV-1. This points to potential applications in antiviral drug development (Hashem et al., 2007).

Thrombin Inhibition

Young et al. (2004) explored derivatives for their potential as thrombin inhibitors, finding one compound with extraordinary thrombin inhibitory activity. This could have implications for the treatment of thrombosis-related conditions (Young et al., 2004).

Miscellaneous Applications

Other studies have explored diverse applications, including the synthesis of novel pyrazino[1,2-a][1,4]benzodiazepines for CNS activity (Walser et al., 1983), and evaluating hybrid cocrystals of pyrazinamide for anti-TB drug formulation (Al-Otaibi et al., 2020) (Walser et al., 1983); (Al-Otaibi et al., 2020).

Future Directions

The future directions for “4-(Pyrazin-2-yloxy)-benzylamine hydrochloride” would depend on its properties and potential applications. Pyrazine derivatives are of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJCKEVEIICYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590033
Record name 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

CAS RN

1018827-50-3
Record name 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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